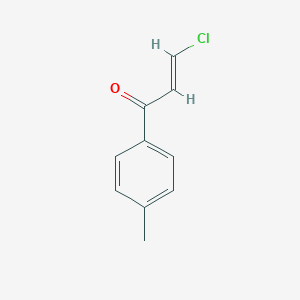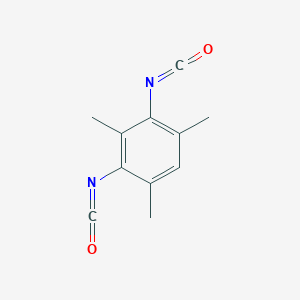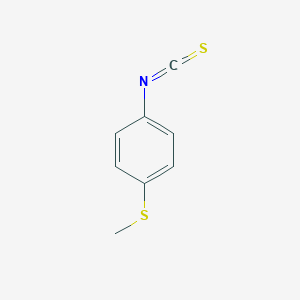
2,4-Dimethylphenanthrene
Descripción general
Descripción
2,4-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₄. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 4 positions on the phenanthrene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenanthrene can be achieved through several methods. One notable method involves the deoxygenation of arene 1,4-endoxides using trimethylsilyl iodide. This process includes a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation of the resulting enooxide with excess trimethylsilyl iodide . Another method involves the synthesis from 1,4-Epoxyphenanthrene, 1,4-dihydro-5,7-dimethyl- .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and raney nickel.
Substitution: Electrophilic halogenation can occur, forming 9-bromophenanthrene with bromine.
Sulfonation: Aromatic sulfonation can produce 2 and 3-phenanthrenesulfonic acids with sulfuric acid.
Common Reagents and Conditions:
Oxidation: Chromic acid
Reduction: Hydrogen gas, raney nickel
Halogenation: Bromine
Sulfonation: Sulfuric acid
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Halogenation: 9-Bromophenanthrene
Sulfonation: 2 and 3-Phenanthrenesulfonic acids
Aplicaciones Científicas De Investigación
2,4-Dimethylphenanthrene has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior.
Biology: Research on its biological effects and potential carcinogenicity is ongoing.
Medicine: Its derivatives are studied for potential therapeutic applications.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylphenanthrene involves its interaction with molecular targets and pathways. It can increase intracellular reactive oxygen species levels, alter mitochondrial membrane potential, and affect cell membrane permeability . These actions can lead to changes in cellular morphology and function.
Comparación Con Compuestos Similares
- 1,4-Dimethylphenanthrene
- 3,4-Dimethylphenanthrene
- 9,10-Dihydrophenanthrene
Comparison: 2,4-Dimethylphenanthrene is unique due to its specific methyl group positions, which influence its chemical reactivity and biological effects. Compared to 1,4-Dimethylphenanthrene and 3,4-Dimethylphenanthrene, it has distinct reactivity patterns in oxidation and reduction reactions . 9,10-Dihydrophenanthrene, on the other hand, is a reduced form of phenanthrene and exhibits different chemical properties .
Propiedades
IUPAC Name |
2,4-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-9-12(2)16-14(10-11)8-7-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSJDDFSMXUNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165067 | |
| Record name | Phenanthrene, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-64-5 | |
| Record name | 2,4-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15254-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3X6D9TZ6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)









